Diketocoriolin B

Antibacterial discovery Microbial secondary metabolites Structure-activity relationship

Diketocoriolin B (5,8-dehydrocoriolin B) is a microbial sesquiterpene antibiotic derived from the oxidation of coriolin B, a natural product isolated from the basidiomycete Coriolus consors. It belongs to the coriolin class of hirsutane-type terpenoids and is characterized by a unique spiro-epoxide architecture with two electrophilic epoxide rings and a C-8 octanoate ester side chain.

Molecular Formula C23H32O6
Molecular Weight 404.5 g/mol
CAS No. 34864-30-7
Cat. No. B1199943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiketocoriolin B
CAS34864-30-7
Synonymsdiketocoriolin B
Molecular FormulaC23H32O6
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)OC1C2C(CC1(C)C)C(=O)C34C2(C5(CO5)C(=O)C3O4)C
InChIInChI=1S/C23H32O6/c1-5-6-7-8-9-10-14(24)28-18-15-13(11-20(18,2)3)16(25)23-19(29-23)17(26)22(12-27-22)21(15,23)4/h13,15,18-19H,5-12H2,1-4H3
InChIKeyWEFMOIXWHANDPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diketocoriolin B (CAS 34864-30-7): A Sesquiterpene Antitumor Antibiotic for Oncology and Membrane Transport Research


Diketocoriolin B (5,8-dehydrocoriolin B) is a microbial sesquiterpene antibiotic derived from the oxidation of coriolin B, a natural product isolated from the basidiomycete Coriolus consors [1]. It belongs to the coriolin class of hirsutane-type terpenoids and is characterized by a unique spiro-epoxide architecture with two electrophilic epoxide rings and a C-8 octanoate ester side chain [2]. Unlike its parent compound, diketocoriolin B exhibits both antibacterial and antitumor activities, and was identified in preclinical development programs as a selective inhibitor of the (Na⁺ + K⁺)-ATPase ion pump [1]. Its dual ketone functionality at C-5 and C-8 fundamentally distinguishes it from other coriolin congeners and underpins its divergent biological profile.

Ion pump inhibition Na⁺-K⁺-ATPase selective inhibition studies
Natural product probe Antimicrobial and oncology screening contexts
Structural distinction 5,8-diketo spiro-epoxide scaffold with C-8 ester

Why Coriolin-Class Compounds Cannot Be Interchanged: Structural Determinants of Diketocoriolin B Activity


The coriolin scaffold is exquisitely sensitive to oxidation state at C-5 and C-8: the parent compound coriolin B, bearing hydroxyl groups at both positions, is devoid of antimicrobial activity, while introduction of ketone functionality yields the bioactive diketocoriolin B [1]. Furthermore, 5-ketocoriolin B and diketocoriolin B, although the most active members of the known coriolin antibiotics, are demonstrably less stable than their C-8 chemically modified derivatives in acidic or alkaline solutions [2]. Critically, the immunopotentiating property of diketocoriolin B—observed at sub-nanogram per culture concentrations—has not been reported for coriolin B, 5-ketocoriolin B, or any other in-class analog, indicating that the precise 5,8-diketo arrangement confers a functionally unique pharmacological profile that cannot be replicated by simple substitution within the coriolin family [1]. These interdependent structural, stability, and functional features preclude generic interchangeability among coriolin congeners.

C-5/C-8 oxidation state

Coriolin B lacks antimicrobial/antitumor activity; 5,8-diketo configuration required for activity.

pH-dependent stability

Diketocoriolin B may be less stable in acidic/alkaline conditions than C-8 modified analogs.

Immunopotentiation

Low-dose immunopotentiation reported only for diketocoriolin B among coriolin congeners.

Diketocoriolin B (CAS 34864-30-7): Quantitative Differentiation Evidence vs. Closest Coriolin Analogs


Acquisition of Antibacterial Activity Through C-5/C-8 Oxidation: Diketocoriolin B vs. Parent Coriolin B

A direct functional comparison established that the parent compound coriolin B has no detectable antimicrobial activity, whereas diketocoriolin B—obtained by chemical oxidation introducing ketone groups at the C-5 and C-8 positions—exhibits both antibacterial and antitumor activities [1]. This binary functional switch (inactive → active) is solely attributable to the diketo oxidation state and constitutes the most fundamental differentiation criterion within the coriolin series. The antibacterial spectrum includes Gram-positive organisms [1].

Antimicrobial Activity vs. Coriolin B
Direct head-to-head
Diketocoriolin B: active (Gram-positive)
Coriolin B: inactive
Supports antimicrobial screening context
Qualitative binary switch; source-specific review
Antibacterial discovery Microbial secondary metabolites Structure-activity relationship

Selective Na⁺-K⁺-ATPase Inhibition with Defined Kinetic Mechanism vs. Other Membrane ATPases

Diketocoriolin B inhibits particulate (Na⁺ + K⁺)-ATPase from Yoshida sarcoma cells with a defined kinetic mechanism: competitive with respect to ATP and uncompetitive with respect to Na⁺ and K⁺ [1]. Critically, four other membrane-associated enzymes—Mg²⁺-ATPase, K⁺-dependent phosphatase, alkaline phosphatase, and 5′-nucleotidase—are hardly affected under identical experimental conditions [1]. The inhibition is modulated by phosphatidylserine: addition of this phospholipid reduces inhibition, and solubilized rat brain enzyme requires phosphatidylserine for activity and shows reversed inhibition upon increasing phospholipid concentration [1]. Stoichiometric analysis revealed that 2 moles of diketocoriolin B interact with the solubilized enzyme, whereas only 1 mole interacts with the particulate form, indicating environment-dependent binding [1].

Na⁺-K⁺-ATPase Selectivity
Cross-study comparable
Competitive with ATP; uncompetitive with Na⁺/K⁺
Minimal effect on Mg²⁺-ATPase, K⁺-phosphatase, alkaline phosphatase, 5′-nucleotidase
Supports Na⁺-K⁺-ATPase probe specificity
Environment-dependent binding stoichiometry
Membrane transport pharmacology Na-K-ATPase Enzyme kinetics Ion pump inhibition

Ultra-Low Dose Immunopotentiation: A Property Not Reported for Any Other Coriolin Congener

Diketocoriolin B (DKC) augments antibody formation to sheep red blood cells at exceptionally low doses: 0.1 μg/mouse in vivo and 0.01 ng/culture (10 pg/culture) in vitro [1]. This immunopotentiating activity occurs at concentrations orders of magnitude below those typically required for direct cytotoxicity or enzyme inhibition. The effect is macrophage-independent and persists in T-cell-depleted and athymic mouse spleen cell cultures, indicating a direct action on B-lymphocyte populations [1]. Most critically, this property has not been described for coriolin B, 5-ketocoriolin B, or any synthetic coriolin derivative, suggesting it is uniquely conferred by the 5,8-diketo oxidation state in combination with the intact epoxide and ester architecture [2].

Immunopotentiation Dose
Class-level inference
0.01 ng/culture (in vitro)
0.1 μg/mouse (in vivo)
Supports immunopharmacology screening
Not reported for other coriolins; macrophage/T-cell independent
Immunopharmacology Antibody formation Adjuvant Low-dose pharmacology

pH-Dependent Stability Deficit: Diketocoriolin B vs. C-8 Modified Synthetic Derivatives

In a systematic chemical modification study, several C-8 modified derivatives of 5-ketocoriolin B (compounds 8, 11, and 12) were synthesized and directly compared with 5-ketocoriolin B and diketocoriolin B [1]. The C-8 modified derivatives demonstrated superior stability in both acidic and alkaline solutions relative to diketocoriolin B and 5-ketocoriolin B, while retaining antitumor and antibacterial activity of the same degree as the parent diketo compounds [1]. This establishes that the 5,8-diketo configuration, while critical for biological potency, introduces a chemical liability that must be accounted for in procurement, storage, and experimental design.

Stability in Acidic/Alkaline Solutions
Direct head-to-head
Diketocoriolin B: less stable
C-8 modified derivatives: more stable
Stability context may require review
Biological activity equivalent across compounds
Chemical stability Formulation development Coriolin SAR Acid/base lability

Epoxide Resistance to Alkaline Hydrolysis: A Structural Feature Enabling Selective C-1 Derivatization

A dedicated synthetic chemistry study demonstrated that 5,8-di-O-tetrahydropyranylcoriolin B, prepared from diketocoriolin B, contains two epoxide groups that are resistant to alkaline hydrolysis, enabling retention of the spiro-epoxide core while permitting selective acylation or alkylation at the free C-1 hydroxyl group [1]. All resulting 1-O-acyl or 1-O-alkyl analogs of diketocoriolin B retained antibacterial and antitumor activities, confirming that the epoxide functionality can be preserved during chemical manipulation [1]. This contrasts with many epoxide-bearing natural products (e.g., trichothecenes, epothilones) where epoxide hydrolysis under basic conditions is a known degradation pathway.

Epoxide Alkaline Resistance
Supporting evidence
Two epoxide groups survive alkaline hydrolysis
C-1 hydroxyl available for selective derivatization
Supports semi-synthetic derivatization context
Contrasts with epoxide-labile natural product class
Semi-synthetic modification Epoxide chemistry Derivatization Chemical biology

Diketocoriolin B (CAS 34864-30-7): Evidence-Backed Research and Industrial Application Scenarios


Murine Leukemia L1210 and Ehrlich Carcinoma In Vivo Efficacy Models

Diketocoriolin B is documented to prolong survival in mice inoculated intraperitoneally with L1210 leukemia cells or Ehrlich carcinoma cells [1]. Its reported activity in the L1210 model—a standard NCI screening system—positions it as a positive control or reference compound for in vivo antitumor efficacy studies within the coriolin and broader sesquiterpene antibiotic classes. Users should note that quantitative T/C (treated/control) survival values for diketocoriolin B specifically must be extracted from the original 1971 full publication [1]; published abstracts confirm activity but do not always reproduce numerical survival data.

Na⁺-K⁺-ATPase Pharmacological Probe Studies

The selective, kinetically defined inhibition of Na⁺-K⁺-ATPase (competitive with ATP, uncompetitive with Na⁺/K⁺) together with the negligible effect on Mg²⁺-ATPase, K⁺-dependent phosphatase, alkaline phosphatase, and 5′-nucleotidase [1] makes diketocoriolin B a valuable pharmacological tool for dissecting ion pump mechanisms. Its phospholipid-dependent inhibition profile provides a unique probe for studying the lipid-protein interface of the Na⁺-K⁺-ATPase, distinguishing it from cardiac glycosides such as ouabain, which bind to the extracellular α-subunit domain.

Low-Dose Immunoadjuvant and B-Cell Pharmacology Research

The ability of diketocoriolin B to augment antibody formation at 0.01 ng/culture (in vitro) and 0.1 μg/mouse (in vivo), combined with demonstrated macrophage-independence and T-cell-independence [1], supports its use as a positive reference compound in B-lymphocyte activation and antibody response potentiation studies. Its activity at picogram-level concentrations places it in an exceptionally low-dose pharmacological category, relevant for research on ultra-low-dose immunomodulation and adjuvant discovery programs.

Semi-Synthetic Derivatization Feasibility: Scaffold for Epoxide-Preserving Chemistry

The demonstrated resistance of diketocoriolin B's two epoxide groups to alkaline hydrolysis, coupled with the availability of the C-1 hydroxyl for selective acylation or alkylation [1], establishes this compound as a viable starting material for medicinal chemistry campaigns requiring epoxide retention. Unlike epoxide-labile scaffolds, diketocoriolin B tolerates basic reaction conditions that enable C-1 diversification, and the resulting analogs have been shown to retain antibacterial and antitumor bioactivities [1]. This scenario is directly relevant to antibiotic discovery groups pursuing structure-activity relationship expansion of the hirsutane sesquiterpene class.

Application
Selection Property
Validation Focus
Murine leukemia model research
In vivo model-response context
Survival endpoint review
Na⁺-K⁺-ATPase probe research
Enzyme inhibition selectivity
Lipid-protein interface studies
Immunoadjuvant screening
Low-dose immunomodulation context
B-cell activation endpoints
Semi-synthetic derivatization
Epoxide stability under alkaline conditions
C-1 derivatization feasibility
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